(3-((4,6-Dimetilpirimidin-2-il)oxi)pirrolidin-1-il)(fenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de pirimidina a menudo presentan efectos antibacterianos y antifúngicos. Los investigadores han estudiado el potencial antimicrobiano de este compuesto contra diversos patógenos. Su mecanismo de acción y eficacia en la inhibición del crecimiento bacteriano y fúngico son temas de interés .

- Dada la importancia de las pirimidinas en los organismos parásitos, este compuesto ha sido evaluado por sus propiedades antiparasitarias. Los investigadores exploran su impacto en parásitos protozoarios, helmintos y otras especies parásitas .

- La inflamación juega un papel crucial en diversas enfermedades. Los científicos han estudiado si este compuesto posee propiedades antiinflamatorias. Comprender su impacto en las vías inflamatorias y la regulación de las citocinas es esencial .

- Los análogos de pirimidina a menudo presentan actividad anticancerígena. Los investigadores investigan si este compuesto puede dirigirse selectivamente a las células cancerosas, inhibir la proliferación o inducir la apoptosis. Su potencial como agente quimioterapéutico es una vía de investigación emocionante .

- Los antioxidantes protegen las células del daño oxidativo. Los estudios exploran si este compuesto actúa como un antioxidante, eliminando radicales libres y reduciendo el estrés oxidativo. Su posible papel en la prevención de enfermedades relacionadas con la edad es de interés .

- Las pirimidinas se han utilizado en herbicidas debido a su impacto en el crecimiento de las plantas. Los investigadores evalúan si este compuesto puede desarrollarse como un herbicida eficaz, dirigido a especies vegetales específicas mientras se minimiza el impacto ambiental .

Propiedades Antibacterianas y Antifúngicas

Actividad Antiparasitaria

Efectos Antiinflamatorios

Potencial Anticancerígeno

Propiedades Antioxidantes

Desarrollo de Herbicidas

Actividad Biológica

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone, also known as BI 894416, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and a phenyl moiety, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure

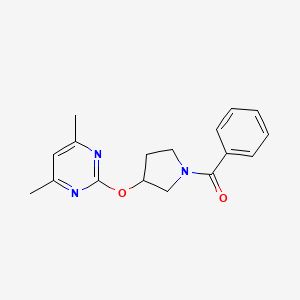

The chemical structure of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone can be represented as follows:

This structure comprises:

- A pyrrolidine ring

- A 4,6-dimethylpyrimidine moiety

- A phenyl group

Spleen Tyrosine Kinase (SYK) Inhibition

One of the most notable biological activities of this compound is its role as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is involved in various signaling pathways critical for immune response and inflammation. Inhibition of SYK has therapeutic implications in conditions such as severe asthma and other inflammatory diseases.

The biological activity of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways involved in inflammation and immune responses.

- Receptor Modulation : It can influence cellular signaling pathways by binding to receptors associated with various diseases.

Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds. For instance, a study on pyrrolidine derivatives demonstrated anticonvulsant activity with effective doses ranging from 40.87mg kg to 114.68mg kg .

Case Studies

- Asthma Treatment : In preclinical models, SYK inhibitors have shown promise in reducing airway inflammation and hyperresponsiveness in asthma models.

- Epilepsy Models : Compounds structurally related to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone have demonstrated protective effects in seizure models, suggesting potential for further development in epilepsy treatment .

Data Tables

Propiedades

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-10-13(2)19-17(18-12)22-15-8-9-20(11-15)16(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMKBYRDBJBJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.